molecular formula C₃₁H₅₀O₂ B032994 Stigmasterol acetate CAS No. 4651-48-3

Stigmasterol acetate

Cat. No. B032994
CAS RN: 4651-48-3
M. Wt: 454.7 g/mol
InChI Key: IZEUIYYDWBKERE-KTKRTIGZSA-N
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Description

Synthesis Analysis

The biosynthesis of stigmasterol has been demonstrated in natural sources like tomato fruits, where labeled mevalonic acid incorporates into stigmasterol, indicating a natural pathway for its synthesis (Bennett et al., 1961). Furthermore, the semi-synthesis of stigmasterol saponins and its derivatives has been explored, providing a foundation for synthesizing stigmasterol acetate (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of stigmasterol allows for various chemical modifications leading to derivatives like stigmasterol acetate. Studies have detailed the structural characterization of stigmasterol and its oxidation products, providing insight into its chemical versatility and potential for forming different derivatives (Foley et al., 2010).

Chemical Reactions and Properties

Stigmasterol's ability to undergo various chemical reactions, including oxidation and conjugation with amino acids, has been documented. These reactions not only highlight its chemical reactivity but also its potential to form novel compounds with distinct biological activities (Svobodová et al., 2011).

Physical Properties Analysis

The physical properties of stigmasterol, including its ability to form gels in organic solvents, have been investigated, suggesting that stigmasterol acetate might share similar physical properties. These properties are crucial for its application in various scientific and industrial fields (Bag & Barai, 2020).

Chemical Properties Analysis

The chemical properties of stigmasterol, such as its solubility in different solvents and its capacity to undergo esterification to form stigmasterol acetate, have been studied. These properties are essential for understanding the reactivity and applications of stigmasterol acetate in various biochemical processes (Yamada & Hosono, 1964).

Safety And Hazards

Stigmasterol acetate may cause skin irritation, and it may be harmful if absorbed through the skin, inhaled, or swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Stigmasterol holds promise as a potentially beneficial therapeutic agent for malignant tumors because of its significant anti-tumor bioactivity . It is reported that stigmasterol has anti-tumor effect in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells . The outcomes of this study should provide a new pharmacological approach for the use of stigmasterol as a key drug in the management of various illnesses, particularly in cancer therapy .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUIYYDWBKERE-ZRODXFKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315192
Record name Stigmasterol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stigmasterol acetate

CAS RN

4651-48-3
Record name Stigmasterol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmasterol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmasterol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmasta-5,22-dien-3-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIGMASTERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M1K7SCX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
ARS Santos, R Niero, C Valdir Filho, RA Yunes… - Planta …, 1995 - thieme-connect.com
… We have also carried out similar studies with stigmasterol acetate. … phase of the formalin-induced pain (20), both stigmasterol and stigmasterol acetate inhibited both the neurogenic …
Number of citations: 104 www.thieme-connect.com
F Alvarez, AN Watt - The Journal of Organic Chemistry, 1968 - ACS Publications
… of thenuclear double bond of stigmasterol acetate was … The resulting solution of stigmasterol acetate that began to crystallize … The crude stigmasterol acetate was collected by filtration, …
Number of citations: 31 pubs.acs.org
RD Bennett, E Heftmann - Steroids, 1969 - Elsevier
… , but a minor peak corresponding to stigmasterol acetate was also observed. The latter sterol … stigmasterol acetate, it was crystallized as shown in Table 1. The stigmasterol acetate was …
Number of citations: 28 www.sciencedirect.com
BA Carter, OA Taylor, DR Prendergast… - Pediatric …, 2007 - nature.com
… In HepG2 cells, stigmasterol acetate (StigAc), a water-soluble Stig derivative, suppressed ligand-activated expression of FXR target genes involved in adaptation to cholestasis (ie BSEP…
Number of citations: 284 www.nature.com
EM Chamberlin, E Tristram, T Utne… - Journal of the …, 1957 - ACS Publications
… Although the 5,6-dichloro derivative of stigmasterol acetate offered a more … The low solubility of stigmasterol acetate in ether is disadvantageous. Hydrochlorination proceeds slowly in …
Number of citations: 19 pubs.acs.org
HW Kircher, FU Rosenstein - Lipids, 1973 - Springer
Hydrogenations of stigmasterol over 5% Pd/C, 5% Ru/C, Pt, Raney Ni, Raney Co, Ni/kieselguhr, and tris(triphenylphosphine)chlororhodium catalysts and with diimide generated from …
Number of citations: 15 link.springer.com
NP Dube, VJ Tembu, GR Nyemba, C Davison… - … Medicine and Therapies, 2023 - Springer
… Eight stigmasterol derivatives were successfully synthesized namely; Stigmasterol acetate (2), Stigmasta-5,22-dien-3,7-dione (3), 5,6-Epoxystigmast-22-en-3β-ol (4), 5,6-Epoxystigmasta…
Number of citations: 11 link.springer.com
V Vanitha, KJ Umadevi, K Vijayalakshmi - Int J Pharm Sci Drug …, 2011 - researchgate.net
Annona squamosa Linn, commonly known as Sugar apple, belonging to the family Annonaceae, is said to show varied medicinal effects, including insecticide, antiovulatory and …
Number of citations: 55 www.researchgate.net
RD Bennett, E Heftmann, AE Purcell, J Bonner - Science, 1961 - science.org
… of pure stigmasterol acetate. This material was purified by chromatography, crystallization … After dilution with 9.6 mg of pure stigmasterol acetate, it was subjected to the following …
Number of citations: 19 www.science.org
AR Gohari, S Saeidnia, M Malmir, M Yazdanpanah… - Journal of Medicinal …, 2011 - jmp.ir
… that stigmasterol, stigmasterol acetate and betasitosterol were … showed that stigmasterol and stigmasterol acetate (50-200 mg/… Also, stigmasterol and stigmasterol acetate (10-100 mg/kg) …
Number of citations: 7 jmp.ir

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